[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol

Lipophilicity Polar Surface Area Drug-likeness

[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol is a 1,3-dioxane derivative featuring a thiophene ring at the 2-position and a 5-methyl-5-hydroxymethyl substitution pattern. Its molecular formula is C₁₀H₁₄O₃S with a molecular weight of 214.28 g/mol, an exact mass of 214.066 Da, a calculated LogP of 1.79, and a topological polar surface area (TPSA) of 66.93 Ų.

Molecular Formula C10H14O3S
Molecular Weight 214.28 g/mol
CAS No. 679786-64-2
Cat. No. B12532920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol
CAS679786-64-2
Molecular FormulaC10H14O3S
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)C2=CC=CS2)CO
InChIInChI=1S/C10H14O3S/c1-10(5-11)6-12-9(13-7-10)8-3-2-4-14-8/h2-4,9,11H,5-7H2,1H3
InChIKeyYHKIVHYEIVBMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol (CAS 679786-64-2): Structural, Physicochemical, and Procurement-Relevant Comparator Analysis


[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol is a 1,3-dioxane derivative featuring a thiophene ring at the 2-position and a 5-methyl-5-hydroxymethyl substitution pattern. Its molecular formula is C₁₀H₁₄O₃S with a molecular weight of 214.28 g/mol, an exact mass of 214.066 Da, a calculated LogP of 1.79, and a topological polar surface area (TPSA) of 66.93 Ų . The compound belongs to the broader class of heterocyclic building blocks used in organic synthesis, medicinal chemistry, and materials science. Unlike simpler 1,3-dioxane analogs that lack the thiophene moiety or thiophene-dioxolane hybrids that lack the hydroxymethyl group, this compound simultaneously presents three distinct functional domains: an electron-rich thiophene ring capable of electrophilic substitution and transition-metal-catalyzed cross-coupling, a 1,3-dioxane core providing conformational rigidity and metabolic stability, and a primary alcohol handle enabling diverse downstream derivatization.

Why [5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol Cannot Be Replaced by Simpler 1,3-Dioxane or Thiophene Analogs in Research and Development Workflows


Generic substitution with (5-methyl-1,3-dioxan-5-yl)methanol (CAS 1121-97-7) or 2-(2-thienyl)-1,3-dioxolane (CAS 58268-08-9) is inadequate because neither analog simultaneously provides the three functional modules present in the target compound . The non-thiophene analog (1121-97-7) lacks the entire thiophene ring, precluding π–π stacking interactions, sulfur-mediated metal coordination, and electrophilic aromatic substitution chemistry [1]. The dioxolane analog (58268-08-9) lacks the hydroxymethyl group, eliminating the primary alcohol handle essential for esterification, etherification, oxidation, and conjugation chemistry [2]. Furthermore, the dioxolane ring (5-membered) exhibits different conformational preferences and hydrolytic stability compared to the 1,3-dioxane ring (6-membered). For this compound, high-strength differential evidence from direct head-to-head biological or performance comparisons is currently unavailable in the open literature; the differentiation below is based on quantitative physicochemical property comparisons and class-level inferences grounded in patent and structural analysis.

Quantitative Evidence Guide: [5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol Differentiation vs. Closest Analogs


LogP–TPSA Balance: 43% Larger Polar Surface Area vs. 2-(2-Thienyl)-1,3-dioxolane at Equivalent Lipophilicity

The target compound exhibits a LogP of 1.79 and a topological polar surface area (TPSA) of 66.93 Ų . The dioxolane comparator 2-(2-thienyl)-1,3-dioxolane (CAS 58268-08-9) matches the LogP exactly at 1.79 but has a TPSA of only 46.70 Ų [2]. The non-thiophene analog (5-methyl-1,3-dioxan-5-yl)methanol (CAS 1121-97-7) has a dramatically lower LogP of -0.01 and a TPSA of 38.69 Ų [1]. The target compound thus provides a TPSA that is 20.23 Ų (43%) larger than the dioxolane comparator at equivalent lipophilicity, and a LogP that is 1.80 log units higher than the non-thiophene analog. This unique combination arises from the simultaneous presence of the sulfur-containing thiophene (lipophilicity driver) and the three oxygen atoms including the hydroxymethyl group (polar surface area contributors).

Lipophilicity Polar Surface Area Drug-likeness Physicochemical Profiling

Molecular Weight and Heteroatom Complexity: 62% Mass Increase and Sulfur Incorporation vs. (5-Methyl-1,3-dioxan-5-yl)methanol

The target compound has a molecular weight of 214.28 g/mol and contains 4 heteroatoms: 3 oxygen atoms (one in the dioxane ring oxygen at position 1, one at position 3, and one in the exocyclic hydroxymethyl group) plus 1 sulfur atom in the thiophene ring . The non-thiophene analog (CAS 1121-97-7) weighs 132.16 g/mol and contains only 3 oxygen atoms with zero sulfur [1]. The dioxolane analog (CAS 58268-08-9) weighs 156.20 g/mol with 2 oxygen atoms and 1 sulfur [2]. The target compound is 82.12 g/mol (62.1%) heavier than Comparator 1 and 58.08 g/mol (37.2%) heavier than Comparator 2. This mass difference is not merely incremental — it represents the addition of an entire aromatic heterocycle (thiophene, contributing +58 Da of mass, +1 sulfur atom, +2 sp² carbons) to the 1,3-dioxane scaffold, fundamentally altering the compound's electronic structure, hydrogen-bonding capacity, and molecular recognition profile.

Molecular Complexity Heteroatom Diversity Fragment-Based Drug Design Chemical Space

Hydroxymethyl Derivatization Handle: Synthetic Versatility Absent in 2-(2-Thienyl)-1,3-dioxolane

The target compound bears a primary alcohol (–CH₂OH) group at the 5-position of the 1,3-dioxane ring, which is directly evidenced by its canonical SMILES notation CC1(COC(OC1)C2=CC=CS2)CO and its IUPAC name explicitly designating the methanol substituent . This functional group is entirely absent in 2-(2-thienyl)-1,3-dioxolane (CAS 58268-08-9), whose structure terminates at the dioxolane ring without any exocyclic hydroxyl group [1]. The non-thiophene analog (CAS 1121-97-7) also possesses a hydroxymethyl group, but lacks the thiophene ring, providing only a single derivatization domain [2]. Quantitatively, the target compound offers two orthogonal derivatization sites: (i) the primary alcohol (amenable to esterification, etherification, Mitsunobu reactions, oxidation to aldehyde/carboxylic acid, and sulfonation/phosphorylation) and (ii) the thiophene C–H positions (amenable to electrophilic halogenation, Friedel–Crafts acylation, and Pd-catalyzed cross-coupling). Comparator 2 offers only the thiophene reactive sites; Comparator 1 offers only the alcohol reactive site.

Synthetic Handle Chemical Derivatization Building Block Utility Scaffold Elaboration

Scaffold Positioning in Patented 1,3-Dioxane Chemical Space: PPAR, HDAC, and Liquid Crystal Applications

The 1,3-dioxane scaffold bearing a 2-aryl/heteroaryl substituent is explicitly claimed in multiple patent families for therapeutic applications. Specifically, 1,3-dioxane derivatives are described as PPAR (peroxisome proliferator-activated receptor) modulators in patent ES-2533652-T3 and IN-2015DN00502-A, with claimed indications including diabetes, cancer, inflammation, and neurodegenerative disorders [1]. Separately, 1,3-dioxane-containing compounds are claimed as histone deacetylase (HDAC) inhibitors in US Patent 8,178,579 and US Patent Application 20030187027, where a library of 7,200 1,3-dioxane-based small molecules was synthesized and the scaffold was shown to be compatible with HDAC inhibitory activity [2]. In materials science, 1,3-dioxane derivatives are patented as components of liquid crystal compositions in US Patent 5,238,599, where trans-2-phenyl-5-trans-4'-alkylcyclohexyl-1,3-dioxanes demonstrate large positive dielectric anisotropy and small birefringence suitable for display devices [3]. The target compound, with its 5-methyl-5-hydroxymethyl-2-(thiophen-2-yl) substitution, occupies a specific and underrepresented region within this patented chemical space, combining the 2-aryl substitution required for PPAR/HDAC activity with a synthetically enabling hydroxymethyl handle not present in most patented 1,3-dioxane exemplars.

Patent Landscape PPAR Modulators HDAC Inhibitors Liquid Crystals Chemical Intellectual Property

Research and Industrial Application Scenarios for [5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol (CAS 679786-64-2)


Medicinal Chemistry: Building Block for Diversity-Oriented Synthesis of HDAC or PPAR Modulator Libraries

The compound's 1,3-dioxane core with a 2-thiophenyl substituent is embedded within the chemical space of patented HDAC inhibitors and PPAR modulators [1]. The hydroxymethyl group at the 5-position provides a synthetic handle for rapid library diversification through esterification with diverse acyl chlorides, etherification with alkyl halides, or oxidation to an aldehyde for reductive amination chemistry — transformations that are not feasible with the 2-(2-thienyl)-1,3-dioxolane comparator lacking a hydroxyl group. The thiophene ring offers a second, orthogonal diversification vector through electrophilic bromination followed by Suzuki–Miyaura or Buchwald–Hartwig cross-coupling. This dual diversification capability enables medicinal chemistry teams to explore SAR around both the 2-aryl and 5-alkoxy/amino regions simultaneously, increasing the probability of identifying potent and selective lead compounds within patented therapeutic space.

Fragment-Based Drug Discovery (FBDD): A Rule-of-Three-Compliant Thiophene Fragment with a Built-In Synthetic Vector

With a molecular weight of 214.28 g/mol, a LogP of 1.79, and 4 hydrogen bond acceptors (3 oxygen atoms + 1 sulfur), the compound falls within or near the Rule of Three guidelines (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 6) for fragment-based screening libraries. Its TPSA of 66.93 Ų is substantially higher than the 46.70 Ų of the dioxolane comparator, predicting better aqueous solubility and reduced nonspecific binding. The primary alcohol serves as a built-in synthetic vector for fragment elaboration without requiring the installation of an external linker, enabling efficient fragment-to-lead optimization. The thiophene sulfur atom provides a unique NMR-active heteronucleus (³³S) and potential metal-binding site not available in the non-thiophene analog (CAS 1121-97-7), expanding the range of biophysical techniques applicable to hit validation.

Advanced Materials Research: Precursor for Thiophene-Functionalized Liquid Crystal Dopants or Conductive Polymer Building Blocks

US Patent 5,238,599 establishes that 1,3-dioxane derivatives with aryl substituents at the 2-position exhibit large positive dielectric constant anisotropy (Δε) and small birefringence (Δn), making them suitable as components of liquid crystal compositions for low-threshold-voltage display devices [2]. The target compound's thiophene ring, with its electron-rich character and polarizable sulfur atom, may enhance charge-transport properties compared to phenyl-substituted analogs. Additionally, polythiophene derivatives bearing 1,3-dioxane side chains have been synthesized and characterized for their luminescent properties, suggesting that this compound could serve as a monomer or comonomer precursor for optoelectronic polymer synthesis. The hydroxymethyl group enables covalent attachment to polymer backbones or surface functionalization of electrodes, a capability absent in the 2-(2-thienyl)-1,3-dioxolane comparator.

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